molecular formula C12H11N5S2 B2616124 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole CAS No. 690645-06-8

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole

Cat. No.: B2616124
CAS No.: 690645-06-8
M. Wt: 289.38
InChI Key: KVQAHIFRRRSGOF-UHFFFAOYSA-N
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Description

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core linked to a tetrazole moiety via a thioether (-S-) bridge. The methyl group at position 2 of the thiazole and the phenyl-substituted tetrazole contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-methyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-9-13-10(7-18-9)8-19-12-14-15-16-17(12)11-5-3-2-4-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQAHIFRRRSGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole typically involves the reaction of 2-methylthiazole with 1-phenyl-1H-tetrazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions typically involve moderate temperatures (50-100°C) and solvents such as DMF or DMSO .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole structures exhibit significant antimicrobial properties. The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole), against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited moderate to strong inhibitory effects, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation.

Case Study: Cytotoxicity Assessment
A cytotoxicity study conducted on various cancer cell lines revealed that the compound could induce apoptosis in cancer cells by activating caspase pathways.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)7.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Research has shown that derivatives can be used as luminescent materials in light-emitting diodes (LEDs).

Table: Photophysical Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)
2-methyl-4-thiazole derivative45025
Tetrazole-based luminescent material52030

Mechanism of Action

The mechanism of action of 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole involves its interaction with specific molecular targets. The thiazole and tetrazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the thiazole-tetrazole-thioether framework. Key comparisons with analogs include:

GW501516 ()
  • Core Structure: Thiazole-phenoxy acetic acid derivative.
  • Substituents : Contains a trifluoromethyl group on the phenyl ring and a methyl group on the thiazole.
  • Key Differences: The phenoxy linker in GW501516 replaces the thioether bridge, and the trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s phenyl group. GW501516 is a known nuclear receptor modulator (PPARδ agonist), suggesting that the target compound’s thioether linkage may alter receptor-binding kinetics .
Compound 21 ()
  • Core Structure: Pyrimidinone-tetrazole hybrid.
  • Substituents : Fluorophenyl group and thio-methyl linkage.
  • Compound 21 is designed as an E6/p53 inhibitor for cervical cancer, indicating that tetrazole-thioether motifs may have broader anticancer applications .
5-((4-Chlorobenzyl)oxy) Derivatives ()
  • Core Structure : Tetrazole-ethylthio ether.
  • Substituents : Chlorobenzyl and chlorophenyl groups.
  • Key Differences: The chlorine atoms increase electronegativity and may enhance cytotoxicity.

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound GW501516 Compound 21 Chlorinated Derivatives
Lipophilicity (LogP) Moderate (methyl, phenyl) High (trifluoromethyl) Moderate (fluorophenyl) High (chlorobenzyl)
Synthetic Complexity Intermediate High (prodrug strategy) Low (in silico optimized) Intermediate (heterogeneous catalysis)
Biological Target Not reported PPARδ (nuclear receptor) HPV E6/p53 (anticancer) Not specified
Stability Likely stable (thioether) High (trifluoromethyl) Moderate (pyrimidinone hydrolysis) Moderate (chlorine substitution)

Key Research Findings

Thioether Linkage : The -S- bridge in the target compound may confer resistance to oxidative degradation compared to oxygen or nitrogen linkers in analogs like GW501516 .

Methyl vs.

Tetrazole Role : The 1-phenyltetrazole moiety enhances π-π stacking interactions in biological systems, a feature shared with Compound 21’s fluorophenyl group but absent in chlorinated derivatives .

Biological Activity

2-Methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole is a heterocyclic compound characterized by the presence of both thiazole and tetrazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-methyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole, with a molecular formula of C12H11N5S2. Its structure combines the properties of thiazoles, known for their antimicrobial and anticancer activities, with those of tetrazoles, which are often involved in drug development due to their ability to interact with biological targets .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Antimicrobial Activity : The thiazole moiety is recognized for its potential to inhibit bacterial growth. Studies have shown that compounds containing thiazole derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the tetrazole ring enhances its cytotoxic effects, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

A study demonstrated that derivatives of thiazoles exhibit potent antimicrobial effects. Specifically, this compound showed activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Anticancer Activity

In vitro studies revealed that this compound has significant cytotoxic effects on various cancer cell lines. For instance, it was found to have an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 µM against human glioblastoma U251 cells and human melanoma WM793 cells. These values are comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects : A recent investigation focused on the compound's ability to induce apoptosis in Jurkat T leukemia cells. The study reported that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a mechanism through which it exerts its anticancer effects .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability when exposed to different concentrations of the compound, reinforcing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
5-Methyl-1H-tetrazoleTetrazoleAntimicrobial
2-MethylthiazoleThiazoleAntimicrobial, Flavoring agent
1-Phenyl-1H-tetrazoleTetrazolePharmaceutical applications

The uniqueness of this compound lies in its dual-ring structure, which enhances its biological activity compared to simpler derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. A key intermediate is the tetrazole-thiol derivative, which is reacted with a halogenated thiazole precursor. For example:

  • Step 1: Formation of the tetrazole-thiol intermediate via cyclization of thiosemicarbazides under acidic conditions (similar to methods in and ).
  • Step 2: Thioether linkage formation using a halogenated thiazole (e.g., 2-methyl-4-(chloromethyl)thiazole) in PEG-400 with a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
  • Critical conditions: Strict stoichiometric control (1:1 molar ratio), solvent polarity (PEG-400 enhances nucleophilicity), and catalyst loading (10 wt%) to minimize side reactions. Post-reaction purification via hot-water washing and recrystallization in aqueous acetic acid improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Answer:

  • IR Spectroscopy: Identifies the thioether (–S–) stretch (600–700 cm⁻¹), tetrazole ring (C=N at 1600–1650 cm⁻¹), and thiazole C–S (700–750 cm⁻¹). Overlaps with aromatic C–H (3050–3100 cm⁻¹) require deconvolution .
  • ¹H NMR: The methyl group on the thiazole (δ 2.5–2.7 ppm) and the –SCH₂– bridge (δ 3.8–4.2 ppm) are diagnostic. Aromatic protons from the phenyl-tetrazole moiety appear as multiplets (δ 7.2–8.1 ppm) .
  • ¹³C NMR: The tetrazole C-5 (δ 150–155 ppm) and thiazole C-2 (δ 165–170 ppm) confirm ring connectivity .

Basic: How can crystallographic data be refined using software like SHELXL to resolve structural ambiguities in such thiazole derivatives?

Answer:
SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen bonding networks:

  • ADP modeling: Use ISOR and DELU restraints to correct thermal motion artifacts, especially for flexible –SCH₂– bridges .
  • Twinning detection: Apply the BASF command for twinned data (common in tetrazole-thiazole hybrids due to pseudo-symmetry) .
  • Validation: Cross-check with PLATON (e.g., for missed symmetry) and WinGX for graphical validation of hydrogen bonds .

Advanced: What are the challenges in determining the crystal structure of thiazole-tetrazole hybrids, and how can anisotropic displacement parameters be accurately modeled?

Answer:
Challenges include:

  • Disorder in thioether bridges: Flexible –SCH₂– groups often exhibit positional disorder. Use PART and SUMP restraints in SHELXL to split occupancy .
  • Weak diffraction: High-resolution data (≤0.8 Å) is critical. For low-quality data, apply SIMU and RIGU constraints to stabilize ADPs .
  • Pseudosymmetry: Tetrazole-thiazole stacking can mimic higher symmetry. Test for twinning via the HKLF5 format and refine with a twin law .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound, and what parameters are critical for validating these models?

Answer:

  • Docking workflow:
    • Target selection: Prioritize enzymes with thiazole/tetrazole-binding pockets (e.g., bacterial enoyl-ACP reductase).
    • Ligand preparation: Optimize protonation states (tetrazole exists as 1H-tautomer at physiological pH) .
    • Scoring functions: Use Glide SP or AutoDock Vina with MM/GBSA refinement to account for hydrophobic interactions (critical for –SCH₂– bridges) .
  • Validation metrics:
    • RMSD ≤2.0 Å for pose reproducibility.
    • ΔGbinding ≤−7.0 kcal/mol for plausible activity .

Advanced: In cases of contradictory spectroscopic data (e.g., NMR vs. IR), what strategies can confirm the correct tautomeric form of the compound?

Answer:

  • Variable-temperature NMR: Monitor chemical shifts at 25–80°C. Tautomeric equilibria (e.g., 1H- vs. 2H-tetrazole) show dynamic broadening .
  • DFT calculations: Compare computed ¹H NMR shifts (using Gaussian at B3LYP/6-311+G**) with experimental data to identify dominant tautomers .
  • X-ray crystallography: Definitive proof via bond-length analysis (e.g., N–N distances in tetrazole: 1.31 Å for 1H-form vs. 1.34 Å for 2H-form) .

Advanced: How do solvent effects influence the reactivity of thiazole-tetrazole hybrids in nucleophilic substitution reactions?

Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states via dipole interactions, accelerating –S– bond formation (k increases 3–5× vs. THF) .
  • Protic solvents (e.g., EtOH): H-bonding with tetrazole N–H reduces nucleophilicity, lowering yields by ~20% .
  • Additives: KI (10 mol%) in PEG-400 enhances leaving-group displacement via phase-transfer catalysis .

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